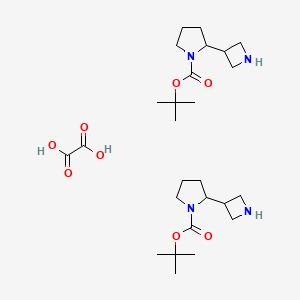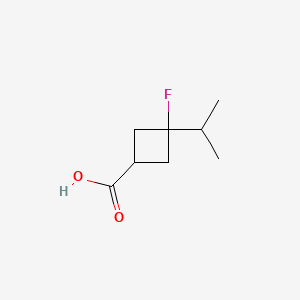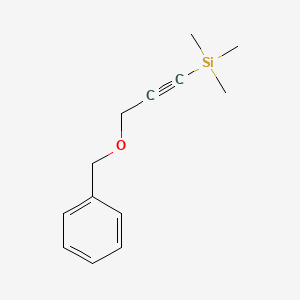
Tert-butyl 2-(azetidin-3-yl)pyrrolidine-1-carboxylate;hemi(oxalic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(azetidin-3-yl)pyrrolidine-1-carboxylate;hemi(oxalic acid) is a chemical compound with the molecular formula C26H46N4O8 and a molecular weight of 542.67 g/mol . This compound is often used in various chemical and biochemical applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of tert-butyl 2-(azetidin-3-yl)pyrrolidine-1-carboxylate;hemi(oxalic acid) typically involves multiple steps. The synthetic route often starts with the preparation of azetidine and pyrrolidine derivatives, followed by their coupling under specific reaction conditions. Industrial production methods may involve the use of bulk custom synthesis and procurement processes to ensure high purity and yield .
Analyse Des Réactions Chimiques
Tert-butyl 2-(azetidin-3-yl)pyrrolidine-1-carboxylate;hemi(oxalic acid) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Tert-butyl 2-(azetidin-3-yl)pyrrolidine-1-carboxylate;hemi(oxalic acid) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses due to its unique structural properties.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(azetidin-3-yl)pyrrolidine-1-carboxylate;hemi(oxalic acid) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Tert-butyl 2-(azetidin-3-yl)pyrrolidine-1-carboxylate;hemi(oxalic acid) can be compared with other similar compounds, such as:
- tert-Butyl 3-oxoazetidine-1-carboxylate
- ®-2-Aminomethyl-4-boc-morpholine
- tert-Butyl 4,4-difluoro-2-(hydroxymethyl)-pyrrolidine-1-carboxylate
These compounds share similar structural features but differ in their specific functional groups and chemical properties, making tert-butyl 2-(azetidin-3-yl)pyrrolidine-1-carboxylate;hemi(oxalic acid) unique in its applications and reactivity .
Propriétés
Formule moléculaire |
C26H46N4O8 |
|---|---|
Poids moléculaire |
542.7 g/mol |
Nom IUPAC |
tert-butyl 2-(azetidin-3-yl)pyrrolidine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/2C12H22N2O2.C2H2O4/c2*1-12(2,3)16-11(15)14-6-4-5-10(14)9-7-13-8-9;3-1(4)2(5)6/h2*9-10,13H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
Clé InChI |
DPKQEJQRJLBJPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC1C2CNC2.CC(C)(C)OC(=O)N1CCCC1C2CNC2.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-Spiro[2.2]pentan-1-ylmethanol](/img/structure/B13908740.png)


![[(3S,5R)-4,4-difluoro-1-adamantyl]methanol](/img/structure/B13908753.png)

![[(3R,3aS,6S,6aR)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B13908763.png)

![2-amino-9-[(2R,3R,4S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13908778.png)
![Methyl 4-(tert-butoxycarbonylamino)-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13908781.png)


